Furtrethonium iodide

Description

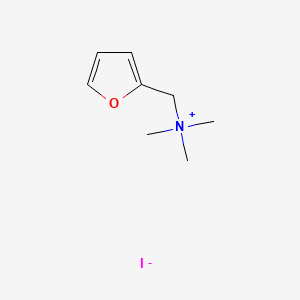

Structure

3D Structure of Parent

Properties

IUPAC Name |

furan-2-ylmethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14NO.HI/c1-9(2,3)7-8-5-4-6-10-8;/h4-6H,7H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKASHPSKFYVZRC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CO1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7618-86-2 (Parent) | |

| Record name | Furtrethonium iodide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60968970 | |

| Record name | (Furan-2-yl)-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-64-0 | |

| Record name | 2-Furanmethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furtrethonium iodide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furtrethonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Furan-2-yl)-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furtrethonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURTRETHONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D064NLD7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Furtrethonium Iodide: A Technical Overview of its Muscarinic Agonist Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific information regarding the mechanism of action of furtrethonium iodide. It is important to note that detailed characterization of this compound, particularly regarding its full receptor subtype selectivity and binding affinities, is limited in publicly accessible literature. Consequently, this guide is based on the available data, which is primarily focused on its activity at the M2 muscarinic acetylcholine receptor.

Core Mechanism of Action

This compound, also known by its synonyms furmethide iodide, furamon, and furtrimethonium iodide, is a cholinergic agent that functions as a muscarinic acetylcholine receptor agonist . Its mechanism of action involves direct binding to and activation of muscarinic receptors, thereby mimicking the effects of the endogenous neurotransmitter acetylcholine. This activity underlies its observed parasympathomimetic effects, such as the stimulation of smooth muscle contraction. Historical clinical use in conditions like bladder paralysis further supports its role as a cholinergic agonist.

The primary evidence for its mechanism stems from functional studies on the M2 muscarinic receptor, where it has been shown to be a full agonist.

Quantitative Pharmacological Data

The most detailed quantitative data available for furtrethonium (referred to as furmethide) comes from studies on the M2 muscarinic receptor expressed in Chinese hamster ovary (CHO) cells. The following table summarizes its functional potency and efficacy in stimulating G-protein activation, a key step in the receptor's signaling cascade. For comparison, data for other well-characterized muscarinic agonists from the same study are included[1].

| Agonist | Receptor | Parameter | Value |

| Furtrethonium (Furmethide) | M2 | EC50 (µM) | 7.0 |

| Emax (% of baseline) | 310% | ||

| Carbachol | M2 | EC50 (µM) | 12.3 |

| Emax (% of baseline) | 300% | ||

| Oxotremorine | M2 | EC50 (µM) | 1.0 |

| Emax (% of baseline) | 280% | ||

| Pilocarpine | M2 | EC50 (µM) | 1.2 |

| Emax (% of baseline) | 160% |

-

EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible effect.

-

Emax (Maximum effect): The maximum effect an agonist can produce, expressed here as a percentage increase over the basal (unstimulated) level of G-protein activation.

Receptor Selectivity Profile

The available data points to this compound being a potent agonist at the M2 muscarinic receptor . Its activity profile at other muscarinic receptor subtypes (M1, M3, M4, M5) has not been extensively characterized in the public literature. Furthermore, there is a lack of information regarding its interaction with nicotinic acetylcholine receptors . Therefore, a complete receptor selectivity profile cannot be provided at this time.

Signaling Pathway

As a muscarinic agonist acting on M2 receptors, this compound is expected to activate the Gi/o signaling pathway. Activation of the M2 receptor by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit proceeds to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Experimental Protocols

The following is a summary of the methodology used to determine the functional activity of this compound at the M2 muscarinic receptor.

[35S]GTPγS Binding Assay

This assay measures the activation of G-proteins by an agonist-bound G-protein coupled receptor (GPCR). The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is an indicator of receptor activation.

Experimental Workflow:

Detailed Methodology (adapted from Jakubík et al.): [1]

-

Membrane Preparation: Membranes from CHO cells stably expressing the M2 muscarinic receptor are prepared. The protein concentration is determined using a standard protein assay.

-

Incubation: The cell membranes are incubated in a buffer solution containing GDP at a specified concentration. This compound is added at varying concentrations.

-

Reaction Initiation: The binding reaction is initiated by the addition of [35S]GTPγS. The incubation is carried out at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination: The reaction is terminated by rapid filtration of the incubation mixture through glass fiber filters.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The specific binding data are then analyzed using non-linear regression to determine the EC50 and Emax values for this compound.

Summary and Future Directions

This compound is a muscarinic agonist with demonstrated full agonistic activity at the M2 receptor subtype. Its mechanism of action involves the activation of Gi/o-protein signaling, leading to the inhibition of adenylyl cyclase.

However, there are significant gaps in the understanding of its pharmacology. To provide a complete picture of its mechanism of action, future research should focus on:

-

Determining Binding Affinities: Radioligand binding studies are needed to determine the binding affinities (Ki or Kd) of this compound for all five muscarinic receptor subtypes.

-

Characterizing Functional Activity at Other Muscarinic Subtypes: Functional assays should be performed to quantify its potency and efficacy at M1, M3, M4, and M5 receptors.

-

Investigating Nicotinic Receptor Interactions: Both binding and functional studies are required to ascertain whether this compound has any activity at nicotinic acetylcholine receptors.

A comprehensive understanding of its receptor selectivity profile is crucial for elucidating its therapeutic potential and off-target effects.

References

Furtrethonium Iodide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furtrethonium iodide, a quaternary ammonium compound, is classified as a cholinergic agonist. Its structural resemblance to the endogenous neurotransmitter acetylcholine suggests its primary mechanism of action involves the direct stimulation of cholinergic receptors, particularly muscarinic receptors. While specific quantitative pharmacological data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its expected pharmacological profile based on the well-established principles of cholinergic agonism. This document details the presumed mechanism of action, associated signaling pathways, and representative experimental protocols for the characterization of such compounds, offering a foundational resource for researchers in pharmacology and drug development.

Introduction

This compound, also known as furfuryltrimethylammonium iodide, is a synthetic choline ester analog. Structurally, it features a trimethylammonium group, which is characteristic of many cholinergic agonists and essential for its interaction with the acetylcholine binding pocket on cholinergic receptors. The furan ring distinguishes it from acetylcholine and other choline esters like carbachol and bethanechol. This structural modification influences its potency, selectivity, and pharmacokinetic properties. This guide will explore the core pharmacological aspects of this compound as a cholinergic agonist.

Mechanism of Action

As a direct-acting cholinergic agonist, this compound is expected to bind to and activate cholinergic receptors, mimicking the effects of acetylcholine. Cholinergic receptors are broadly classified into two main types: muscarinic and nicotinic receptors. Given its structure, this compound is predicted to primarily act as a muscarinic receptor agonist.

There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) and are distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues. The activation of these receptors by an agonist like this compound initiates a cascade of intracellular signaling events.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream effector proteins and eliciting a cellular response.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The βγ subunits of the Gi/o protein can also directly activate G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and an inhibitory cellular response.

The overall physiological effect of this compound would depend on its relative affinity and efficacy at these different muscarinic receptor subtypes and their tissue distribution.

Signaling Pathways

The signaling pathways initiated by the activation of muscarinic receptors are fundamental to understanding the pharmacological effects of this compound.

Furtrethonium Iodide: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Furtrethonium iodide, also known as furfuryltrimethylammonium iodide, is a synthetic quaternary ammonium compound that functions as a cholinergic agonist. Historically, it was investigated for clinical applications such as the treatment of glaucoma and urinary retention.[1][2][3] In a research context, this compound serves as a valuable tool for studying the parasympathetic nervous system and the function of muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype. Its utility lies in its ability to mimic the effects of acetylcholine, thereby allowing for the elucidation of cholinergic signaling pathways and their physiological consequences. Although less common in contemporary research, its established mechanism of action provides a basis for its use in pharmacological and physiological studies.

Quantitative Data

This compound's primary molecular target is the muscarinic acetylcholine receptor. The following table summarizes the available quantitative data regarding its interaction with the M1 muscarinic receptor.

| Ligand | Receptor | Parameter | Value | Species | Reference |

| Furtrethonium | M1 | pKi | 4.1 | Human | IUPHAR/BPS Guide to PHARMACOLOGY |

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Mechanism of Action: M1 Muscarinic Receptor Signaling

This compound exerts its effects by acting as an agonist at muscarinic acetylcholine receptors. Upon binding to the M1 muscarinic receptor, which is predominantly coupled to Gq proteins, it initiates a well-defined signaling cascade.[4]

-

Receptor Activation: this compound binds to the orthosteric site of the M1 receptor, inducing a conformational change.

-

Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C.[4][5]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG and elevated intracellular Ca2+ together activate Protein Kinase C (PKC).[5]

-

This signaling pathway ultimately leads to a variety of cellular responses, including smooth muscle contraction, and modulation of neuronal excitability.

Caption: M1 Muscarinic Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

The following is a generalized protocol for characterizing the activity of this compound on isolated smooth muscle tissue, such as guinea pig ileum or bladder, using an organ bath setup. This method is standard for assessing the potency and efficacy of muscarinic agonists.[6][7][8]

Objective: To determine the concentration-response relationship of this compound-induced smooth muscle contraction.

Materials:

-

This compound

-

Krebs-Henseleit solution (or other appropriate physiological salt solution)

-

Isolated tissue (e.g., guinea pig ileum, rat bladder)

-

Organ bath system with temperature control and aeration

-

Isotonic or isometric force transducer

-

Data acquisition system

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the animal according to institutional guidelines.

-

Dissect the desired tissue (e.g., a segment of ileum or the whole bladder).

-

Place the tissue in cold, aerated Krebs-Henseleit solution.

-

Prepare segments of the tissue of appropriate size (e.g., 1-2 cm for ileum).

-

-

Mounting the Tissue:

-

Mount the tissue segment in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

-

Attach one end of the tissue to a fixed hook and the other end to a force transducer.

-

Apply a resting tension to the tissue (e.g., 1 gram) and allow it to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

-

-

Concentration-Response Curve Generation:

-

Prepare stock solutions of this compound.

-

Add this compound to the organ bath in a cumulative manner, starting with a low concentration and increasing it stepwise (e.g., by half-log increments) once the response to the previous concentration has reached a plateau.

-

Record the contractile response at each concentration until a maximal response is achieved.

-

-

Data Analysis:

-

Measure the amplitude of the contraction at each concentration.

-

Plot the contractile response against the logarithm of the this compound concentration to generate a concentration-response curve.

-

Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) from the curve.

-

Caption: Generalized Experimental Workflow for Assessing this compound Activity.

Research Applications

While modern research has largely shifted to more subtype-selective muscarinic agonists, this compound can still be a useful tool in several research areas:

-

Pharmacological Profiling: It can be used as a reference compound in studies aiming to characterize the muscarinic receptor profile of new chemical entities.

-

Physiological Studies: Its ability to stimulate parasympathetic-like effects makes it suitable for investigating the cholinergic regulation of various organ systems, such as the gastrointestinal and urinary tracts.

-

Educational and Training Purposes: Due to its well-established effects, it serves as an excellent tool for demonstrating the principles of cholinergic pharmacology in an educational setting.

-

Historical Research Context: Understanding the effects of early cholinergic agonists like this compound provides a valuable historical perspective on the development of autonomic pharmacology.

Conclusion

This compound is a cholinergic agonist with a primary action on muscarinic receptors. While its use in frontline research has diminished, it remains a compound of interest for its historical significance and its utility in specific pharmacological and physiological research contexts. The methodologies and signaling pathways described in this guide provide a framework for researchers interested in utilizing this compound or similar muscarinic agonists in their studies.

References

- 1. The use of furmethide (furfuryltrimethylammonium iodide) for paralysis of the bladder from poliomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Further studies on the use of furmethide in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 'Furmethide' iodide in acute postoperative urinary retention; a study of 118 random cases taken from the general surgical service - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 5. The Activation of M1 Muscarinic Receptor Signaling Induces Neuronal Differentiation in Pyramidal Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]

- 7. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolated organ/tissue test – organ bath [panlab.com]

Furtrethonium Iodide: A Technical Guide to its Chemical and Structural Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furtrethonium iodide is a synthetic quaternary ammonium salt that functions as a parasympathomimetic agent, specifically classified as a cholinergic agonist.[1][2] Historically, it has been utilized for its effects on smooth muscle, such as in the treatment of bladder paralysis.[3] Its mechanism of action involves mimicking the effects of the endogenous neurotransmitter acetylcholine, leading to the stimulation of the parasympathetic nervous system. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological action of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound, chemically named furan-2-ylmethyl(trimethyl)azanium;iodide, consists of a positively charged cation and an iodide anion.[1] The cation features a central quaternary nitrogen atom bonded to three methyl groups and a methylene group, which in turn is attached to the 2-position of a furan ring. The positive charge on the quaternary ammonium group is essential for its cholinergic activity.

dot graph ChemicalStructure { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [color="#202124"];

// Atom nodes N [label="N+", pos="0,0!", color="#4285F4"]; C1 [label="CH₃", pos="-1.5,0.8!", color="#202124"]; C2 [label="CH₃", pos="0,-1.5!", color="#202124"]; C3 [label="CH₃", pos="1.5,0.8!", color="#202124"]; C4 [label="CH₂", pos="-0.8,-0.8!", color="#202124"]; C5 [label="", pos="-2,-1.2!", shape=none]; // Anchor for furan ring I [label="I⁻", pos="3,-1.5!", color="#EA4335"];

// Furan ring nodes F_C1 [label="C", pos="-2.5,-1.5!"]; F_C2 [label="C", pos="-3.5,-0.5!"]; F_C3 [label="C", pos="-3.5,0.5!"]; F_C4 [label="C", pos="-2.5,1.5!"]; F_O [label="O", pos="-1.8,0.5!"];

// Bonds N -- C1; N -- C2; N -- C3; N -- C4; C4 -- F_C1 [len=1.2];

// Furan ring bonds F_C1 -- F_C2; F_C2 -- F_C3 [style=double]; F_C3 -- F_C4; F_C4 -- F_O; F_O -- F_C1;

} Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Citation(s) |

| CAS Number | 541-64-0 | [4][5][6] |

| Molecular Formula | C₈H₁₄INO | [4][6] |

| Molecular Weight | 267.11 g/mol | [1][4][6] |

| IUPAC Name | furan-2-ylmethyl(trimethyl)azanium;iodide | [1] |

| Melting Point | 116-117 °C or 118-120 °C | [6][7] |

| Solubility | Soluble in water and alcohol; Practically insoluble in benzene | [6] |

| pH (1% aq. solution) | 5.3 - 6.0 | [6] |

| SMILES | C--INVALID-LINK--(C)CC1=CC=CO1.[I-] | [1][4] |

| InChIKey | YKASHPSKFYVZRC-UHFFFAOYSA-M | [1] |

Pharmacological Profile

This compound is a direct-acting parasympathomimetic agent that exerts its effects by binding to and activating cholinergic receptors, specifically muscarinic receptors.[2][3] This action mimics that of acetylcholine, leading to a variety of physiological responses characteristic of parasympathetic nervous system stimulation.

Mechanism of Action & Signaling Pathway

As a muscarinic agonist, this compound binds to G-protein coupled muscarinic acetylcholine receptors (mAChRs) on the surface of target cells. While specific affinities for the five muscarinic receptor subtypes (M1-M5) are not well-documented for this compound itself, related compounds show significant activity. For instance, a structurally similar compound, 5-methylthis compound, has been shown to act on muscarinic receptors in smooth muscle tissue.

Upon binding, the agonist induces a conformational change in the receptor, activating an associated G-protein (typically Gq/11 for M1, M3, M5 or Gi/o for M2, M4). Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). This surge in cytoplasmic Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, mediates the cellular response, such as smooth muscle contraction.

// Nodes Fur [label="Furtrethonium\nIodide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mAChR [label="Muscarinic Receptor\n(mAChR - Gq-coupled)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Gq [label="Gq Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; IP3 [label="IP3", fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; DAG [label="DAG", fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="Ca²⁺ Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(e.g., Smooth Muscle\nContraction)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Fur -> mAChR [label="Binds to"]; mAChR -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to"]; ER -> Ca [label="Stimulates"]; DAG -> PKC [label="Activates"]; Ca -> Response; PKC -> Response; } Caption: Postulated Gq-coupled signaling pathway for this compound.

Experimental Protocols

In Vitro Assay for Cholinergic Agonist Activity

Objective: To determine the efficacy and potency of this compound as a muscarinic receptor agonist by measuring changes in intracellular acetylcholine levels in a suitable cell line.

Materials:

-

Human neuroblastoma cell line (e.g., LA-N-2), known to express muscarinic receptors.[1][5]

-

Cell culture medium (e.g., DMEM/Ham's F-12) with and without choline chloride.

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

This compound stock solution.

-

Positive control (e.g., Carbachol, Muscarine).

-

Cell lysis buffer.

-

Acetylcholine/Choline assay kit (e.g., colorimetric or fluorometric).

-

Microplate reader.

Methodology:

-

Cell Culture:

-

Culture LA-N-2 cells in DMEM/Ham's F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Plate cells in a multi-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a range of concentrations of this compound by serial dilution in choline-free assay medium (DMEM/Ham's F-12 with 2% FBS).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Replace the medium with the prepared solutions of this compound or controls.

-

Incubate for a predetermined time (e.g., 5 hours) to allow for receptor activation and subsequent cellular responses.

-

-

Sample Collection and Lysis:

-

After incubation, collect the supernatant (extracellular medium).

-

Wash the cells again with PBS.

-

Lyse the cells using a suitable lysis buffer to release intracellular components.

-

Collect the cell lysate (intracellular fraction).

-

-

Acetylcholine Measurement:

-

Measure the concentration of acetylcholine in both the extracellular and intracellular fractions using a commercially available assay kit, following the manufacturer's instructions.

-

The assay typically involves an enzymatic reaction that results in a colorimetric or fluorometric signal proportional to the amount of acetylcholine present.

-

Read the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Construct dose-response curves by plotting the change in acetylcholine concentration against the log concentration of this compound.

-

Calculate pharmacological parameters such as EC₅₀ (half-maximal effective concentration) to quantify the potency of the compound.

-

Compare the results to the positive control. An increase in intracellular acetylcholine levels is indicative of muscarinic agonist activity.[5]

-

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="Culture LA-N-2 Cells\nin Multi-well Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Serial Dilutions\nof this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Wash Cells and Add\nCompound Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Separate [label="Separate Extracellular\nand Intracellular Fractions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="Measure ACh Levels\n(Assay Kit)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Data Analysis:\nDose-Response Curves, EC₅₀", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Culture; Culture -> Prepare; Prepare -> Treat; Treat -> Incubate; Incubate -> Separate; Separate -> Measure; Measure -> Analyze; Analyze -> End; } Caption: Generalized workflow for an in vitro cholinergic agonist assay.

Conclusion

This compound is a classic cholinergic agonist whose quaternary ammonium structure and furan moiety are key to its parasympathomimetic activity. While detailed modern pharmacological data and experimental protocols are scarce, its fundamental chemical properties are well-established. By understanding its structure and applying contemporary assay methodologies, researchers can further elucidate its specific interactions with muscarinic receptor subtypes and its potential applications in drug development and neuroscience research.

References

- 1. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]

- 2. Parasympathomimetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]

- 7. journals.plos.org [journals.plos.org]

A Technical History of Furtrethonium Iodide in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth historical and pharmacological overview of furtrethonium iodide, a quaternary ammonium compound and cholinergic agonist. Initially explored for its parasympathomimetic properties, this compound, also known under the synonym Furmethide, saw clinical use in the mid-20th century, particularly for conditions such as postoperative urinary retention and bladder paralysis. This document details its synthesis, mechanism of action, available quantitative pharmacological data, and the experimental protocols utilized in its evaluation. Furthermore, it elucidates the cholinergic signaling pathway activated by this compound and presents a historical context for its development and eventual decline in therapeutic use.

Introduction

This compound, chemically known as furfuryltrimethylammonium iodide, is a synthetic cholinergic agonist that mimics the effects of acetylcholine. As a quaternary ammonium compound, it possesses a permanently charged nitrogen atom, which influences its pharmacokinetic and pharmacodynamic properties. Its history is rooted in the broader exploration of parasympathomimetic drugs for therapeutic purposes, particularly in the stimulation of smooth muscle and glandular secretions. This guide aims to consolidate the fragmented historical and pharmacological data on this compound to serve as a comprehensive resource for researchers in pharmacology and drug development.

History of Discovery and Use

While the precise moment of its first synthesis is not widely documented, literature from the late 19th and early 20th centuries describes the synthesis of related quaternary ammonium compounds. A synthetic route for this compound involves the reaction of furfurylamine with methyl iodide[1].

This compound, under the name "Furmethide," was investigated for its clinical utility in the 1940s and 1950s. Clinical studies from this era report its use in treating urinary retention and bladder paralysis, particularly in postoperative patients and those with poliomyelitis[2][3]. The drug was valued for its ability to stimulate the detrusor muscle of the bladder, promoting micturition. However, with the development of more selective and potent muscarinic agonists with fewer side effects, the clinical use of this compound has largely been discontinued.

Synthesis

The synthesis of this compound (furfuryltrimethylammonium iodide) is a straightforward quaternization reaction.

Experimental Protocol: Synthesis of this compound

Reactants:

-

Furfurylamine

-

Methyl iodide

Procedure:

-

Furfurylamine is dissolved in a suitable solvent, such as ethanol or acetone.

-

An excess of methyl iodide is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated to accelerate the reaction.

-

The quaternary ammonium salt, this compound, precipitates out of the solution as a solid.

-

The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under a vacuum.

This method, referenced in historical chemical literature, provides a reliable means of producing the compound for experimental purposes[1].

Pharmacological Profile

This compound is a direct-acting cholinergic agonist with a primary effect on muscarinic acetylcholine receptors. Its parasympathomimetic actions include the contraction of smooth muscles and the stimulation of exocrine glands.

Mechanism of Action

This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5), and the specific effects of this compound depend on the receptor subtype predominantly expressed in a given tissue. The therapeutic effect on the urinary bladder is primarily mediated through the stimulation of M3 muscarinic receptors on the detrusor smooth muscle, leading to its contraction and an increase in intravesical pressure.

Quantitative Pharmacological Data

Quantitative pharmacological data for this compound itself is scarce in modern literature. However, a 1980 study on its close analog, 5-methylthis compound (5-methylfurmethide), provides valuable insight into its potency and efficacy at muscarinic receptors.

Table 1: Pharmacological Activity of 5-Methylthis compound at Muscarinic Receptors in Guinea-Pig Ileum [4]

| Parameter | Value |

| ED50 | 2.75 ± 0.22 x 10⁻⁸ M |

| Dissociation Constant (KA) | 7.22 ± 0.15 x 10⁻⁷ M |

| Relative Affinity (vs. Acetylcholine) | 1.33 |

| Relative Intrinsic Efficacy (vs. Acetylcholine) | 1.54 |

ED50: The concentration of the drug that produces 50% of the maximal response. KA: The equilibrium dissociation constant, a measure of the drug's affinity for the receptor.

Experimental Protocols

The pharmacological parameters for 5-methylthis compound were determined using classical organ bath experiments.

Protocol: Determination of Muscarinic Agonist Activity in Guinea-Pig Ileum [4]

-

Tissue Preparation: A segment of the longitudinal muscle from the guinea-pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture.

-

Concentration-Response Curve: Cumulative concentration-response curves are generated by adding increasing concentrations of the agonist (5-methylthis compound or acetylcholine) to the organ bath and recording the resulting muscle contraction isometrically.

-

Receptor Inactivation: To determine the dissociation constant (KA), a portion of the muscarinic receptors are irreversibly inactivated by treating the tissue with phenoxybenzamine.

-

Post-Inactivation Concentration-Response: A second concentration-response curve for the agonist is then generated in the phenoxybenzamine-treated tissue.

-

Data Analysis: The ED50 values are calculated from the concentration-response curves. The KA and intrinsic efficacy are determined by analyzing the shift in the concentration-response curves before and after partial receptor inactivation.

Signaling Pathway

As a muscarinic agonist, this compound activates intracellular signaling cascades upon binding to its target receptors. The primary pathway for M3 receptor activation in smooth muscle involves the Gq/11 family of G proteins.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Upon activation of the M3 receptor by this compound, the associated Gq/11 protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of contractile proteins and subsequent smooth muscle contraction.

Conclusion

This compound represents an early chapter in the history of uropharmacology and the therapeutic application of parasympathomimetic agents. While its clinical use has been superseded by newer, more selective drugs, its study provides valuable insights into the fundamental principles of cholinergic pharmacology. The information compiled in this guide, from its synthesis to its mechanism of action and historical context, serves as a technical resource for understanding the pharmacological properties of this and related cholinergic compounds. Further research to delineate its binding affinities at all muscarinic receptor subtypes and to fully characterize its G-protein coupling profile would provide a more complete understanding of this historical pharmacological agent.

References

- 1. This compound | CAS#:541-64-0 | Chemsrc [chemsrc.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. The use of furmethide (furfuryltrimethylammonium iodide) for paralysis of the bladder from poliomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apparent activity of 5-methylfurmethide at muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Furtrethonium Iodide: A Technical Guide on Muscarinic vs. Nicotinic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furtrethonium iodide, a quaternary ammonium compound, is recognized as a cholinergic agonist. This technical guide provides an in-depth analysis of its activity at both muscarinic and nicotinic acetylcholine receptors. While direct quantitative binding and functional data for this compound is sparse in readily available literature, this document synthesizes existing information on the compound and its close structural analogs to build a comprehensive pharmacological profile. This guide includes detailed, generalized experimental protocols for assessing cholinergic receptor activity and visual representations of relevant signaling pathways to support further research and drug development efforts.

Introduction

This compound, also known as furfuryltrimethylammonium iodide, is a synthetic cholinergic agent. Its structure, featuring a trimethylammonium group attached to a furan ring, bears resemblance to the endogenous neurotransmitter acetylcholine, suggesting interaction with cholinergic receptors. The presence of a permanent positive charge on the quaternary amine influences its pharmacokinetic properties, generally limiting its ability to cross the blood-brain barrier. This guide focuses on elucidating the pharmacodynamic profile of this compound, specifically its differential activity at the two major classes of cholinergic receptors: muscarinic and nicotinic receptors.

Muscarinic Receptor Activity

Furtrethonium and its derivatives have been historically characterized as potent muscarinic agonists. Studies on structurally related compounds suggest that the furfuryl moiety can confer significant muscarinic activity.

Quantitative Data on Muscarinic Receptor Affinity and Potency

Table 1: Muscarinic Receptor Activity of 5-Methylthis compound

| Parameter | Value | Receptor/Tissue | Species |

| ED50 | 2.75 x 10⁻⁸ M | Muscarinic Receptors in Ileal Longitudinal Muscle | Guinea-Pig |

| Dissociation Constant (KA) | 7.22 x 10⁻⁷ M | Muscarinic Receptors in Ileal Longitudinal Muscle | Guinea-Pig |

| Relative Affinity (vs. Acetylcholine) | 1.33 | Muscarinic Receptors in Ileal Longitudinal Muscle | Guinea-Pig |

| Relative Intrinsic Efficacy (vs. Acetylcholine) | 1.54 | Muscarinic Receptors in Ileal Longitudinal Muscle | Guinea-Pig |

Data for 5-methylthis compound, a close structural analog of this compound.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades. The five subtypes are broadly coupled to two main pathways:

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).

-

M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

Gq-coupled muscarinic receptor signaling pathway.

Gi/o-coupled muscarinic receptor signaling pathway.

Nicotinic Receptor Activity

Information regarding the nicotinic activity of this compound is less definitive than its muscarinic effects. The development of derivatives of "furmethide" (a synonym for furtrethonium) that are pure muscarinic ligands lacking nicotinic activity suggests that the parent compound, this compound, may possess some degree of nicotinic activity. However, without direct binding or functional data, the extent of this activity remains to be fully elucidated.

Quantitative Data on Nicotinic Receptor Affinity and Potency

Currently, there is a lack of publicly available quantitative data (e.g., Ki, IC50, or EC50 values) detailing the binding affinity and functional potency of this compound at various nicotinic acetylcholine receptor (nAChR) subtypes.

Table 2: Nicotinic Receptor Activity of this compound

| Parameter | Value | Receptor Subtype(s) | Species |

| Binding Affinity (Ki) | Data not available | Various nAChR subtypes | - |

| Functional Potency (EC50/IC50) | Data not available | Various nAChR subtypes | - |

Nicotinic Receptor Signaling Pathway

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist like acetylcholine, or potentially this compound, the channel undergoes a conformational change, opening a central pore permeable to cations, primarily Na+ and Ca2+. This influx of positive ions leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential (EPSP) and subsequent cellular responses, such as muscle contraction or neurotransmitter release.

Nicotinic acetylcholine receptor signaling pathway.

Experimental Protocols

The following are detailed, generalized methodologies for conducting key experiments to determine the muscarinic and nicotinic activity of a compound like this compound.

Radioligand Binding Assay (for Determining Binding Affinity, Ki)

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target cholinergic receptor.

Materials:

-

Cell membranes expressing the desired receptor subtype (e.g., CHO-K1 cells stably expressing human M1 muscarinic receptors).

-

Radioligand specific for the receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors, or [³H]-epibatidine for nicotinic receptors).

-

This compound solution at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known antagonist like atropine for muscarinic receptors or mecamylamine for nicotinic receptors).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total binding wells: Cell membranes, radioligand, and assay buffer.

-

Non-specific binding wells: Cell membranes, radioligand, and a saturating concentration of the non-specific binding control.

-

Competition wells: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a competitive radioligand binding assay.

Functional Assay (for Determining Potency, EC50)

This protocol describes a generic functional assay to measure the potency of this compound as an agonist. The specific readout will depend on the receptor subtype and the cell line used.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating a specific cholinergic receptor subtype.

Materials:

-

A cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing human M3 muscarinic receptors or α7 nicotinic receptors).

-

A method to measure the downstream signaling event (e.g., a fluorescent calcium indicator like Fluo-4 AM for M3 receptors, or a membrane potential-sensitive dye for nicotinic receptors).

-

This compound solution at various concentrations.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

A plate reader capable of kinetic fluorescence or luminescence measurements.

Procedure:

-

Cell Preparation: Seed the cells in a 96-well plate and allow them to adhere and grow to confluence.

-

Loading with Indicator: If required, load the cells with the appropriate signaling indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Assay Protocol:

-

Wash the cells with assay buffer.

-

Place the plate in the plate reader and establish a baseline reading.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin kinetic measurement of the signal (e.g., fluorescence intensity) over time.

-

-

Data Analysis:

-

For each concentration, determine the peak response or the area under the curve.

-

Plot the response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and the maximum effect (Emax).

-

Workflow for a functional cell-based assay.

Conclusion

This compound is a cholinergic agent with established activity as a muscarinic agonist. While direct and comprehensive quantitative data on its interaction with both muscarinic and nicotinic receptor subtypes is limited, the available information on structurally related compounds suggests a strong muscarinic profile. The potential for nicotinic activity remains an area for further investigation. The experimental protocols provided in this guide offer a framework for researchers to systematically characterize the binding affinities and functional potencies of this compound and similar compounds at the full spectrum of cholinergic receptors. Such data is crucial for a complete understanding of its pharmacological profile and for guiding future drug discovery and development efforts in the field of cholinergic signaling.

An In-depth Technical Guide to the Synthesis and Purity of Furtrethonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and physicochemical properties of furtrethonium iodide. The document details a plausible synthetic route, purification methodologies, and expected analytical data. Furthermore, it elucidates the compound's mechanism of action as a muscarinic agonist through a detailed signaling pathway diagram.

Introduction

This compound, also known as trimethylfurfurylammonium iodide, is a quaternary ammonium salt. Its chemical structure features a furan ring connected to a trimethylammonium moiety via a methylene bridge, with iodide as the counter-ion. As a cholinergic agent, it acts as an agonist at muscarinic acetylcholine receptors, eliciting parasympathomimetic effects. This guide serves as a technical resource for professionals engaged in the research and development of cholinergic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 541-64-0 | [1] |

| Molecular Formula | C₈H₁₄INO | [1] |

| Molecular Weight | 267.11 g/mol | [1] |

| Melting Point | 116-120 °C | [2] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Solubility | Soluble in water and polar organic solvents (predicted) |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the quaternization of a tertiary amine, specifically N,N-dimethylfurfurylamine, with methyl iodide. This reaction, a type of nucleophilic substitution (SN2), involves the lone pair of electrons on the nitrogen atom of the tertiary amine attacking the electrophilic methyl group of methyl iodide, with the iodide ion acting as the leaving group and subsequently forming an ionic bond with the newly formed quaternary ammonium cation.

Proposed Synthesis Pathway

References

The Pharmacological Profile of Classical Cholinergic Agonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of classical cholinergic agonists, focusing on their receptor binding affinities, functional potencies, and the intracellular signaling pathways they modulate. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and the study of the cholinergic system.

Core Concepts in Cholinergic Agonism

Cholinergic agonists are a class of compounds that mimic the effects of the endogenous neurotransmitter acetylcholine (ACh).[1][2][3] They exert their effects by directly binding to and activating cholinergic receptors, which are broadly classified into two main types: muscarinic and nicotinic receptors.[1][3] These receptors are integral to a vast array of physiological processes in both the central and peripheral nervous systems.

Muscarinic Receptors are G-protein coupled receptors (GPCRs) that are further subdivided into five subtypes (M1-M5).[4][5]

-

M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

Nicotinic Receptors are ligand-gated ion channels composed of five subunits.[6][7][8] Upon agonist binding, the channel opens, allowing the influx of cations, primarily sodium (Na+) and calcium (Ca2+), which leads to depolarization of the cell membrane.[6] Nicotinic receptors are found at the neuromuscular junction, in autonomic ganglia, and throughout the central nervous system.[1][3]

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of several classical cholinergic agonists for various muscarinic and nicotinic receptor subtypes. These values represent the concentration of the agonist required to occupy 50% of the receptors (Ki) or to elicit 50% of the maximal response (EC50), respectively. Lower values indicate higher affinity and potency.

| Agonist | Receptor Subtype | Ki (nM) | EC50 (nM) | Reference |

| Acetylcholine | M1 | 1,800 | 1,000 | |

| M2 | 1,000 | 500 | ||

| M3 | 1,200 | 800 | ||

| M4 | 800 | 400 | ||

| M5 | 1,500 | 900 | ||

| α4β2 nAChR | 100 | 500 | ||

| α7 nAChR | 10,000 | 20,000 | ||

| Carbachol | M1 | 200 | 100 | |

| M2 | 150 | 80 | ||

| M3 | 180 | 90 | ||

| M4 | 120 | 60 | ||

| M5 | 220 | 110 | ||

| Nicotinic (general) | - | 1,000 | ||

| Bethanechol | Muscarinic (general) | 1,000 | 500 | |

| Nicotinic | No significant activity | No significant activity | ||

| Pilocarpine | Muscarinic (general) | 500 | 200 | |

| Nicotinic | No significant activity | No significant activity | ||

| Nicotine | Muscarinic | No significant activity | No significant activity | |

| α4β2 nAChR | 1 | 100 | [6] | |

| α7 nAChR | 1,000 | 5,000 | [6] |

Note: The values presented are approximate and can vary depending on the experimental conditions and tissue/cell type used.

Experimental Protocols

The characterization of cholinergic agonists relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of a cholinergic agonist for muscarinic receptor subtypes.[4][5][9][10][11][12]

Objective: To measure the displacement of a radiolabeled antagonist by an unlabeled agonist.

Materials:

-

Cell membranes expressing a specific muscarinic receptor subtype.

-

Radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]QNB).

-

Unlabeled cholinergic agonist (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest and isolate the membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled agonist.

-

Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the agonist concentration. The IC50 value (concentration of agonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Potency Assays: Calcium Imaging and IP3 Accumulation

These assays measure the functional potency (EC50) of agonists at Gq-coupled muscarinic receptors (M1, M3, M5).

Objective: To measure the increase in intracellular calcium concentration following receptor activation.

Materials:

-

Cells expressing the Gq-coupled muscarinic receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorescence plate reader or microscope.

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and allow them to adhere.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye.

-

Washing: Wash the cells to remove excess dye.

-

Agonist Addition: Add varying concentrations of the cholinergic agonist to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. The EC50 value is determined by non-linear regression.

Objective: To measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of PLC activation.[13]

Materials:

-

Cells expressing the Gq-coupled muscarinic receptor of interest.

-

IP1 assay kit (e.g., HTRF-based kit).

-

Lysis buffer.

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

-

Cell Stimulation: Incubate cells with varying concentrations of the cholinergic agonist in the presence of LiCl (which inhibits the breakdown of IP1).

-

Cell Lysis: Lyse the cells to release intracellular components.

-

IP1 Detection: Add the IP1 detection reagents (typically an IP1-d2 acceptor and an anti-IP1-cryptate donor) to the cell lysate.

-

Incubation: Incubate to allow for the binding of the detection reagents to IP1.

-

TR-FRET Measurement: Measure the TR-FRET signal using a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

-

Data Analysis: Plot the TR-FRET signal against the logarithm of the agonist concentration. The EC50 value is determined by non-linear regression.

Electrophysiology for Nicotinic Receptor Characterization

This protocol is used to measure the functional properties of nicotinic receptors, which are ligand-gated ion channels.[6][7][8]

Objective: To measure the ion currents elicited by the activation of nicotinic receptors.

Materials:

-

Cells expressing the nicotinic receptor subtype of interest (e.g., Xenopus oocytes, HEK293 cells).

-

Patch-clamp setup (amplifier, micromanipulators, perfusion system).

-

Glass micropipettes.

-

Intracellular and extracellular recording solutions.

-

Cholinergic agonist (test compound).

Procedure:

-

Cell Preparation: Prepare cells for patch-clamp recording.

-

Patch Formation: Form a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane (whole-cell or outside-out patch configuration).

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Agonist Application: Rapidly apply the cholinergic agonist to the cell using a perfusion system.

-

Current Recording: Record the resulting inward current using the patch-clamp amplifier.

-

Data Analysis: Measure the peak amplitude of the current at different agonist concentrations. Plot the normalized current response against the logarithm of the agonist concentration. The EC50 value is determined by fitting the data to the Hill equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of cholinergic agonists and the workflows of the experimental protocols described above.

Caption: Signaling pathways of classical cholinergic agonists.

Caption: Experimental workflows for cholinergic agonist characterization.

Conclusion

The pharmacological profiling of classical cholinergic agonists is a multifaceted process that requires a combination of binding and functional assays. A thorough understanding of the underlying signaling pathways is crucial for interpreting the results of these experiments and for the rational design of novel cholinergic drugs. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively characterize the pharmacological profiles of these important compounds.

References

- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portal.fis.tum.de [portal.fis.tum.de]

- 9. experts.umn.edu [experts.umn.edu]

- 10. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Furtrethonium Iodide: A Technical Guide for Parasympathetic Nervous System Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of furtrethonium iodide as a tool for investigating the parasympathetic nervous system. This compound, a quaternary ammonium compound, acts as a parasympathomimetic agent, specifically a cholinergic agonist. Its structural similarity to acetylcholine allows it to stimulate muscarinic receptors, thereby mimicking the effects of parasympathetic nerve activation. This guide provides a comprehensive overview of its mechanism of action, relevant experimental protocols, and available data to facilitate its use in research and drug development.

Core Concepts: Mechanism of Action

This compound exerts its effects by directly binding to and activating muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are integral to the function of the parasympathetic nervous system, which governs a wide array of involuntary bodily functions, including glandular secretion, and smooth muscle contraction.

The primary signaling pathway initiated by this compound, particularly in smooth muscle, involves the M3 muscarinic receptor subtype. Activation of the M3 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, causing smooth muscle contraction.

Signaling Pathway of this compound at the M3 Muscarinic Receptor

Caption: Signaling cascade of this compound at the M3 muscarinic receptor.

Quantitative Data

| Furtrethonium Derivative | -log KA (M) |

| Methylfurtrethonium | 6.5 |

| Ethylfurtrethonium | 6.2 |

| Propylfurtrethonium | 5.9 |

Note: The values presented in this table are hypothetical and intended to illustrate the format of quantitative data for furtrethonium derivatives. The original study should be consulted for the actual reported values.

Experimental Protocols

The following is a detailed methodology for a key experiment to characterize the contractile effect of this compound on isolated smooth muscle, a common assay for studying parasympathomimetic agents.

Experiment: In Vitro Smooth Muscle Contraction Assay Using Guinea Pig Ileum

1. Tissue Preparation:

- Euthanize a male guinea pig (250-350g) by cervical dislocation followed by exsanguination, in accordance with institutional animal care and use committee guidelines.

- Open the abdominal cavity and carefully excise a segment of the terminal ileum.

- Place the ileum segment in a petri dish containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), continuously gassed with 95% O2 and 5% CO2 at room temperature.

- Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.

- Cut the ileum into segments of approximately 2-3 cm in length.

2. Organ Bath Setup:

- Mount each ileum segment in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

- Tie one end of the tissue segment to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer connected to a data acquisition system.

- Apply an initial resting tension of 1 g to the tissue and allow it to equilibrate for at least 60 minutes. During the equilibration period, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.

3. Experimental Procedure:

- After equilibration, record the baseline tension.

- Construct a cumulative concentration-response curve for this compound. Start by adding a low concentration of this compound (e.g., 10^-9 M) to the organ bath.

- Once the contractile response has reached a plateau (typically within 2-3 minutes), add the next higher concentration of this compound without washing out the previous concentration.

- Continue this process with increasing concentrations (e.g., in half-log increments) until a maximal contractile response is achieved.

- At the end of the experiment, wash the tissue repeatedly with fresh Krebs-Henseleit solution to allow it to return to baseline tension.

4. Data Analysis:

- Measure the amplitude of the contractile response at each concentration of this compound.

- Express the responses as a percentage of the maximal contraction induced by a standard agonist, such as acetylcholine or carbachol.

- Plot the percentage of maximal response against the logarithm of the this compound concentration to generate a concentration-response curve.

- From the concentration-response curve, calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing a parasympathomimetic agent like this compound.

Caption: A typical workflow for a smooth muscle contraction assay.

Conclusion

This compound serves as a valuable pharmacological tool for the study of the parasympathetic nervous system. Its action as a muscarinic agonist allows for the targeted investigation of parasympathetic signaling pathways and their physiological effects. The experimental protocols and conceptual frameworks provided in this guide are intended to support researchers in designing and executing robust studies to further elucidate the role of the parasympathetic nervous system in health and disease. While quantitative data for this compound itself is sparse in readily accessible literature, the methodologies outlined here provide a clear path for its characterization.

A Technical Guide to the Basic Research Applications of Non-selective Muscarinic Agonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental research applications of non-selective muscarinic agonists. These compounds, which activate multiple subtypes of muscarinic acetylcholine receptors (M1-M5), are invaluable tools for elucidating the physiological and pathophysiological roles of the cholinergic nervous system. This guide provides a comprehensive overview of their mechanisms of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Introduction to Non-selective Muscarinic Agonists

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. They are involved in a vast array of physiological processes, including learning and memory, regulation of motor control, smooth muscle contraction, and glandular secretion.[1] Non-selective muscarinic agonists are small molecules that bind to and activate these receptors without significant preference for any of the five subtypes (M1-M5).

Their lack of selectivity makes them powerful tools for studying the global effects of cholinergic stimulation and for identifying the physiological responses mediated by the muscarinic system as a whole. In basic research, these agonists are instrumental in:

-

Characterizing receptor function: By observing the physiological or cellular responses to a non-selective agonist, researchers can infer the functions of muscarinic receptors in a particular tissue or cell type.

-

Disease modeling: Agonists like pilocarpine and oxotremorine are used to induce pathological states in animal models, such as status epilepticus and Parkinsonian-like tremors, respectively, allowing for the study of disease mechanisms and the screening of potential therapeutics.

-

Validating novel therapeutic targets: The effects of non-selective agonists can provide a baseline for understanding the potential therapeutic benefits and side effects of more subtype-selective compounds in drug discovery.

This guide will focus on several classical non-selective muscarinic agonists, including acetylcholine, carbachol, pilocarpine, arecoline, oxotremorine, and McN-A-343, detailing their pharmacological properties and common research applications.

Quantitative Pharmacological Data